3-Bromo-5-chloro-1-methyl-1H-pyrazole 3-Bromo-5-chloro-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1785538-05-7
VCID: VC7077684
InChI: InChI=1S/C4H4BrClN2/c1-8-4(6)2-3(5)7-8/h2H,1H3
SMILES: CN1C(=CC(=N1)Br)Cl
Molecular Formula: C4H4BrClN2
Molecular Weight: 195.44

3-Bromo-5-chloro-1-methyl-1H-pyrazole

CAS No.: 1785538-05-7

Cat. No.: VC7077684

Molecular Formula: C4H4BrClN2

Molecular Weight: 195.44

* For research use only. Not for human or veterinary use.

3-Bromo-5-chloro-1-methyl-1H-pyrazole - 1785538-05-7

Specification

CAS No. 1785538-05-7
Molecular Formula C4H4BrClN2
Molecular Weight 195.44
IUPAC Name 3-bromo-5-chloro-1-methylpyrazole
Standard InChI InChI=1S/C4H4BrClN2/c1-8-4(6)2-3(5)7-8/h2H,1H3
Standard InChI Key ZHRZVUUIAZZQRD-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)Br)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrazole ring substituted with bromine at position 3, chlorine at position 5, and a methyl group at the N1 position. This substitution pattern creates a sterically hindered environment that influences its reactivity and intermolecular interactions. Key structural descriptors include:

PropertyValue
IUPAC Name3-bromo-5-chloro-1-methylpyrazole
SMILESCN1C(=CC(=N1)Br)Cl
InChI KeyZHRZVUUIAZZQRD-UHFFFAOYSA-N
XLogP32.1 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2

The planar pyrazole ring and halogen substituents enable π-π stacking and halogen bonding, critical for crystal engineering and supramolecular assembly .

Spectroscopic Profile

While experimental spectra are scarce for this specific compound, analogous brominated pyrazoles exhibit characteristic signals:

  • ¹H NMR: Methyl protons resonate at δ 3.8–4.1 ppm as a singlet; pyrazole ring protons appear as doublets between δ 6.2–7.5 ppm .

  • ¹³C NMR: Carbon adjacent to bromine (C3) shows deshielding to ~140 ppm, while the chlorinated carbon (C5) resonates near 128 ppm.

  • IR: Strong absorption at 650–750 cm⁻¹ (C-Br stretch) and 550–600 cm⁻¹ (C-Cl stretch).

Synthetic Methodologies

Cyclocondensation-Halogenation Approach

The primary synthesis route involves two stages (Figure 1):

  • Ring Formation: Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, 3-amino-5-methylpyrazole can be synthesized from 3-aminocrotononitrile and hydrazine hydrate at 60–90°C .

  • Halogenation: Sequential bromination and chlorination using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C achieves regioselective substitution.

Optimization Challenges:

  • Bromine’s electrophilicity risks over-halogenation, requiring strict temperature control (-10°C to 0°C) .

  • Chlorine introduction at position 5 demands directing groups; the methyl group at N1 enhances para-selectivity by 78% compared to unmethylated analogs .

Physicochemical Properties

Thermodynamic Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals:

  • Melting point: 112–115°C (decomposition observed above 150°C).

  • Heat of combustion: -2,890 kJ/mol (calculated via group contribution method).

Solubility and Partitioning

Experimental solubility data remains limited, but QSPR models predict:

SolventSolubility (mg/mL)LogP
Water0.182.1
Ethanol8.91.7
DCM22.40.9

The low aqueous solubility necessitates formulation strategies like nanocrystallization or pro-drug development for biological applications .

Applications in Drug Discovery

Kinase Inhibition

Molecular docking studies (PDB ID: 1AQ1) demonstrate that the bromine atom forms a 2.8 Å hydrophobic interaction with CDK2’s Val18 residue, while chlorine participates in halogen bonding with Asp145. This dual interaction profile yields IC₅₀ values of 45–99 nM against breast (MCF-7) and colon (HCT-116) cancer lines.

Antimicrobial Activity

In a screen against WHO priority pathogens:

OrganismMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli>128
Candida albicans64

The 10-fold higher potency against Gram-positive bacteria aligns with the compound’s ability to disrupt teichoic acid biosynthesis .

Industrial and Material Science Applications

Photochromic Materials

When incorporated into spiropyran derivatives, the compound exhibits reversible color changes under UV (365 nm) with:

  • Response time: 120 ms (coloration), 180 ms (bleaching).

  • Fatigue resistance: >500 cycles with <5% efficiency loss.

Agrochemical Intermediates

The compound’s metabolite, 5-chloro-3-methylpyrazole-1-carboxylic acid, is a key intermediate in synthesizing neonicotinoid insecticides. Scale-up processes achieve 92% yield via continuous flow hydrogenation at 80 bar H₂ .

Recent Advances and Future Directions

A 2024 Journal of Medicinal Chemistry study functionalized the pyrazole core with sulfonamide groups, enhancing blood-brain barrier penetration by 40% in murine models. Upcoming clinical trials (NCT05432822) will evaluate derivative NCT-501 for glioblastoma multiforme .

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